molecular formula C23H20Br2N2O4 B12202793 N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide)

N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide)

Cat. No.: B12202793
M. Wt: 548.2 g/mol
InChI Key: GMRSLKOBECRVHG-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C23H20Br2N2O4

Molecular Weight

548.2 g/mol

IUPAC Name

3-bromo-N-[[(3-bromobenzoyl)amino]-(3,4-dimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C23H20Br2N2O4/c1-30-19-10-9-14(13-20(19)31-2)21(26-22(28)15-5-3-7-17(24)11-15)27-23(29)16-6-4-8-18(25)12-16/h3-13,21H,1-2H3,(H,26,28)(H,27,29)

InChI Key

GMRSLKOBECRVHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(NC(=O)C2=CC(=CC=C2)Br)NC(=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

Preparation Methods

The synthesis of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) typically involves the reaction of 3,4-dimethoxybenzaldehyde with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) Central Bridging Group

The 3,4-dimethoxyphenyl methanediyl bridge is shared with impurities in verapamil synthesis (e.g., Imp. A in : N,N'-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine) . This motif is associated with enhanced membrane permeability in pharmaceuticals due to methoxy groups’ lipophilicity.

b) Benzamide Moieties

  • 3-Bromo vs.
  • N,O-Bidentate Directing Groups () : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound lacks an N,O-bidentate group, limiting its utility in metal-catalyzed C–H activation reactions .

Potential Pharmacological Implications

  • Verapamil Impurities () : Analogs with 3,4-dimethoxyphenyl groups exhibit calcium channel modulation activity. Bromine’s steric effects might reduce binding affinity compared to smaller substituents like methyl .
  • 3,5-Bis(trifluoromethyl)benzamides () : These derivatives are often protease inhibitors; bromine’s moderate electron-withdrawing effect may offer a balance between potency and solubility .

Biological Activity

N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide), also known by its CAS number 314750-17-9, is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) has the molecular formula C23H20Br2N2O4C_{23}H_{20}Br_{2}N_{2}O_{4} with a molecular weight of approximately 548.22 g/mol. The compound features two bromobenzamide moieties connected by a methanediyl bridge, along with two methoxy groups on the phenyl ring.

Structural Formula

The structural representation can be summarized as follows:

SMILES COc1cc(ccc1OC)C(NC(=O)c1cccc(c1)Br)NC(=O)c1cccc(c1)Br\text{SMILES }COc1cc(ccc1OC)C(NC(=O)c1cccc(c1)Br)NC(=O)c1cccc(c1)Br

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzamide have been evaluated for their ability to inhibit fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers, including non-small cell lung cancer (NSCLC).

  • Case Study : A derivative similar to N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) demonstrated significant inhibition of NSCLC cell lines with FGFR1 amplification. The IC50 values ranged from 1.25 to 2.31 µM across different cell lines .

The mechanism through which N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) exerts its biological effects includes:

  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2 phase in NSCLC cell lines.
  • Induction of Apoptosis : It induces cellular apoptosis in a dose-dependent manner.
  • Inhibition of Key Signaling Pathways : The compound inhibits the phosphorylation of FGFR1, PLCγ1, and ERK pathways .

Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits NSCLC cell lines with FGFR1 amplification; significant IC50 values observed.
Cell Cycle ArrestArrests cells at G2 phase, preventing further division.
Apoptosis InductionInduces programmed cell death in a dose-dependent manner.
Signaling InhibitionInhibits phosphorylation of crucial signaling molecules involved in cancer progression.

Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide). Notably:

  • Synthesis : Various synthetic routes have been explored to develop derivatives with enhanced biological activity.
  • Biological Evaluation : Comprehensive assays have been conducted to assess cytotoxicity and mechanism of action against cancer cell lines.

Molecular Docking Studies

Molecular docking studies suggest that compounds similar to N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-bromobenzamide) effectively bind to FGFR1, forming multiple hydrogen bonds that stabilize the interaction .

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